molecular formula C15H21NO2S B2718450 4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448031-31-9

4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2718450
CAS No.: 1448031-31-9
M. Wt: 279.4
InChI Key: MNHHOSWTYBFZOS-UHFFFAOYSA-N
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Description

4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a versatile compound with a unique structure that makes it valuable in various scientific research applications. Its structure includes an ethyl group, a methoxytetrahydrothiophenyl group, and a benzamide moiety, which contribute to its diverse chemical properties.

Scientific Research Applications

4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxytetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothiophene ring.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Ethylation: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base (e.g., NaH) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE: shares similarities with other benzamide derivatives and tetrahydrothiophene-containing compounds.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Tetrahydropyridines: Exhibiting pharmacological properties such as anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-3-12-4-6-13(7-5-12)14(17)16-10-15(18-2)8-9-19-11-15/h4-7H,3,8-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHHOSWTYBFZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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